5'-(4-Chlorophenyl)-3'-(2-methylpropyl)-hexahydro-2'H-spiro[1,5-diazinane-3,1'-pyrrolo[3,4-C]pyrrole]-2,4,4',6,6'-pentone
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Overview
Description
5’-(4-Chlorophenyl)-3’-(2-methylpropyl)-hexahydro-2’H-spiro[1,5-diazinane-3,1’-pyrrolo[3,4-C]pyrrole]-2,4,4’,6,6’-pentone is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Chlorophenyl)-3’-(2-methylpropyl)-hexahydro-2’H-spiro[1,5-diazinane-3,1’-pyrrolo[3,4-C]pyrrole]-2,4,4’,6,6’-pentone typically involves multiple steps, including the formation of the spiro structure and the introduction of the chlorophenyl and methylpropyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5’-(4-Chlorophenyl)-3’-(2-methylpropyl)-hexahydro-2’H-spiro[1,5-diazinane-3,1’-pyrrolo[3,4-C]pyrrole]-2,4,4’,6,6’-pentone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, 5’-(4-Chlorophenyl)-3’-(2-methylpropyl)-hexahydro-2’H-spiro[1,5-diazinane-3,1’-pyrrolo[3,4-C]pyrrole]-2,4,4’,6,6’-pentone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy and safety as a pharmaceutical agent for treating various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5’-(4-Chlorophenyl)-3’-(2-methylpropyl)-hexahydro-2’H-spiro[1,5-diazinane-3,1’-pyrrolo[3,4-C]pyrrole]-2,4,4’,6,6’-pentone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5’-(4-Chlorophenyl)-3’-(2-methylpropyl)-hexahydro-2’H-spiro[1,5-diazinane-3,1’-pyrrolo[3,4-C]pyrrole]-2,4,4’,6,6’-pentone stands out due to its spiro structure, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C19H19ClN4O5 |
---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,5'-1,3-diazinane]-2',4,4',6,6'-pentone |
InChI |
InChI=1S/C19H19ClN4O5/c1-8(2)7-11-12-13(19(23-11)16(27)21-18(29)22-17(19)28)15(26)24(14(12)25)10-5-3-9(20)4-6-10/h3-6,8,11-13,23H,7H2,1-2H3,(H2,21,22,27,28,29) |
InChI Key |
MNTDDKVNIABPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4(N1)C(=O)NC(=O)NC4=O |
Origin of Product |
United States |
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